molecular formula C22H16ClNS B2986701 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide CAS No. 339102-50-0

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Cat. No. B2986701
CAS RN: 339102-50-0
M. Wt: 361.89
InChI Key: IJVBXOJVOTVLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, also known as CP3MQS, is a sulfide compound that has been studied for its potential use in scientific research and laboratory experiments. It is a member of the quinoline family, and is composed of three aromatic rings, a chlorine atom, and a sulfide group. CP3MQS is an important research chemical, as it has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of quinoline derivatives involves complex reactions, including condensation and cyclodehydration processes. For instance, the condensation of acetonyl 2-methyl-5-chlorophenyl sulfide with potassium isatates leads to quinolinecarboxylic acids, which upon cyclodehydration yield chloro-12H-benzo[5,6]-thiopyrano[2,3-c]quinolin-12-ones. These compounds, through further chemical transformations, could yield structures with potential similarities to the target compound (Croisy-Delcey et al., 1991).

Structural and Theoretical Investigations

  • Detailed structural and theoretical investigations of compounds containing the quinoline moiety, such as (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, reveal insights into their electronic and molecular structures. Quantum chemical calculations, including DFT/B3LYP/6-311++G(d,p) basis set, are utilized for analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) surfaces. Such studies offer a foundation for understanding the electronic properties and potential reactivity of related compounds (Kamaraj et al., 2021).

Potential Applications in Electronic Materials

  • Research into electronic and molecular structures of aromatic and quinoid systems, including terthiophenes and their quinoline analogs, demonstrates the impact of structural modifications on photophysical properties. These modifications, such as the oxidation of sulfur atoms, significantly affect electron affinity and absorption spectra, indicating the potential of quinoline derivatives in electronic organic materials (Casado et al., 2006).

Nonlinear Optical (NLO) Properties

  • The study of structural parameters, spectroscopic characterization, and nonlinear optical properties of quinoline derivatives provides insights into their potential as NLO materials. DFT calculations are employed to explore their optimized geometry, natural bond orbital analysis, and NLO properties, indicating their promise for technological applications (Wazzan et al., 2016).

properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)24-22(20)25-19-7-4-6-18(23)14-19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVBXOJVOTVLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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